molecular formula C9H14O B3049443 Bicyclo[2.2.2]octane-1-carbaldehyde CAS No. 2064-05-3

Bicyclo[2.2.2]octane-1-carbaldehyde

Cat. No.: B3049443
CAS No.: 2064-05-3
M. Wt: 138.21 g/mol
InChI Key: MPLAMJZRRHSDCU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carbaldehyde is an organic compound characterized by a bicyclic structure with a formyl group attached to one of the bridgehead carbons. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and symmetrical structure, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-1-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization of the resulting bicyclo[2.2.2]octane can introduce the formyl group. Another method involves the ring-closing metathesis of appropriate precursors, followed by oxidation to introduce the aldehyde functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the formation of the desired bicyclic structure with minimal by-products. Post-reaction purification and functional group modifications are carried out to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Some derivatives are explored for their potential as pharmaceutical agents.

    Industry: It is used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-1-carbaldehyde is unique due to its formyl group, which imparts distinct reactivity compared to its analogs.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLAMJZRRHSDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547966
Record name Bicyclo[2.2.2]octane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-05-3
Record name Bicyclo[2.2.2]octane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 2
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 3
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 4
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 5
Bicyclo[2.2.2]octane-1-carbaldehyde
Reactant of Route 6
Bicyclo[2.2.2]octane-1-carbaldehyde

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